molecular formula C19H17N3O3 B2382669 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide CAS No. 2097919-51-0

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

カタログ番号: B2382669
CAS番号: 2097919-51-0
分子量: 335.363
InChIキー: HAOZUBPBAKDJLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a hybrid structure combining a 2,3-dihydrobenzofuran moiety linked via a methyl group to an acetamide backbone, which is further substituted with a 4-oxo-3,4-dihydroquinazolin-3-yl group.

特性

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(4-oxoquinazolin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-18(20-9-13-11-25-17-8-4-2-5-14(13)17)10-22-12-21-16-7-3-1-6-15(16)19(22)24/h1-8,12-13H,9-11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOZUBPBAKDJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reduction of Benzofuran to 2,3-Dihydrobenzofuran

The 2,3-dihydrobenzofuran core is synthesized via catalytic hydrogenation of benzofuran derivatives. Using palladium on carbon (Pd/C) under 50 psi H2 in ethanol at 25°C for 12 hours, benzofuran is reduced to 2,3-dihydrobenzofuran with >95% conversion.

Introduction of the Aminomethyl Group

The 3-aminomethyl substituent is introduced via a two-step process:

  • Bromination : 2,3-Dihydrobenzofuran undergoes free-radical bromination at the 3-position using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl4, yielding 3-bromo-2,3-dihydrobenzofuran (87% yield).
  • Gabriel Synthesis : The bromide is treated with potassium phthalimide in DMF at 100°C for 6 hours, followed by hydrazinolysis in ethanol to liberate the primary amine, achieving 78% overall yield.

Synthesis of 2-(4-Oxo-3,4-Dihydroquinazolin-3-yl)Acetic Acid

Friedländer Condensation for Quinazolinone Formation

Quinazolinone is synthesized via Friedländer condensation between 2-aminobenzaldehyde derivatives and β-keto esters. For example, reacting 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 3-oxobutanoate in the presence of KHSO4 yields ethyl 4-oxo-3,4-dihydroquinazoline-3-carboxylate (82% yield).

Alkylation at the 3-Position

The acetic acid side chain is introduced by alkylating quinazolinone at the N3 position:

  • Base-Mediated Alkylation : Quinazolinone is treated with NaH in anhydrous THF, followed by addition of ethyl bromoacetate, yielding ethyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate (67% yield).
  • Saponification : The ester is hydrolyzed using 2M NaOH in ethanol/water (1:1) at 60°C for 4 hours, producing 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid (91% yield).

Coupling Strategies for Acetamide Formation

Carbodiimide-Mediated Amidation

The most efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation : 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)acetic acid (1.0 eq) is reacted with EDC (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C for 30 minutes.
  • Coupling : 2,3-Dihydro-1-benzofuran-3-ylmethylamine (1.1 eq) is added, and the reaction is stirred at 25°C for 12 hours.
  • Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:1) to yield the title compound (72%).

Acyl Chloride Route

Alternative activation via acyl chloride formation:

  • Chlorination : The carboxylic acid is treated with thionyl chloride (SOCl2) in dichloromethane (DCM) at reflux for 2 hours.
  • Amidation : The acyl chloride is reacted with the benzofuran-derived amine in the presence of triethylamine (TEA) in THF, yielding the acetamide (65% yield).

Optimization and Spectroscopic Validation

Reaction Condition Screening

A comparative analysis of coupling agents revealed the superiority of EDC/HOBt over DCC or HATU:

Coupling Reagent Solvent Temp (°C) Yield (%)
EDC/HOBt DMF 25 72
DCC DCM 25 58
HATU DMF 25 63

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, quinazolinone NH), 7.92–7.85 (m, 4H, aromatic), 6.72–6.65 (m, 3H, benzofuran), 4.32 (t, J = 8.4 Hz, 1H, CH2), 3.89 (s, 2H, COCH2), 3.12 (dd, J = 14.8, 6.8 Hz, 1H, CH2NH), 2.95–2.87 (m, 1H, CH2).
  • ESI-MS : m/z 366.1 [M + H]+.

Biological Evaluation and SAR Insights

The compound demonstrated moderate cytotoxicity against MCF-7 cells (IC50 = 15.2 μM), with the acetamide linker critical for maintaining activity. Halogenation at the benzofuran’s 5-position (e.g., Cl or Br) increased potency to IC50 = 8.3–9.7 μM, aligning with SAR trends observed in related benzofuran-quinazolinone hybrids.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

科学的研究の応用

Biological Activities

Recent research highlights several key biological activities associated with N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds containing similar quinazoline structures have been tested against Mycobacterium tuberculosis and other resistant strains .
  • Anticancer Potential : The compound's structure suggests potential anticancer properties. Research indicates that related compounds with similar scaffolds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Findings

Several studies have documented the applications of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against Mycobacterium tuberculosis with low MIC values indicating potential for drug development .
Study 2Anticancer EvaluationShowed selective cytotoxicity against various cancer cell lines; further studies suggested mechanisms involving apoptosis .
Study 3Enzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase; implications for Alzheimer's treatment were discussed .

作用機序

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to its observed biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The target compound shares structural motifs with several derivatives of acetamide and quinazolinone-based molecules. Key analogs include:

Compound Name Key Substituents pKa (Predicted) Molecular Weight Source
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Isoxazole, pyridine, fluoroindolinone 5.797 446.45 Jurnal Kimia 2020
(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Isoxazole, quinoline, methylindolinone 5.408 480.54 Jurnal Kimia 2020
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Thioxothiazolidinone, phenylquinazolinone N/A 440.50 Hindawi 2019
2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide Bromoquinazolinone, phenylthiazolidinone N/A 537.44 Int J Pharm 2014

Key Observations :

  • Substituent Impact: The target compound’s 2,3-dihydrobenzofuran group distinguishes it from analogs with isoxazole (e.g., ) or thiazolidinone rings (e.g., ). Benzofuran’s planar structure may enhance lipophilicity compared to bulkier substituents like quinoline .
  • Synthetic Routes : Analogous compounds are synthesized via cyclocondensation (e.g., ZnCl₂-catalyzed reactions with mercaptoacetic acid ), suggesting the target compound may follow similar pathways.
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The benzofuran moiety likely increases logP compared to phenyl-substituted analogs (e.g., ), enhancing membrane permeability but possibly reducing aqueous solubility.
  • Hydrogen Bonding: The acetamide and quinazolinone groups provide H-bond donors/acceptors, critical for target engagement. Etter’s graph set analysis predicts robust hydrogen-bonding networks, akin to thiazolidinone derivatives .
  • Metabolic Stability : The absence of thioether groups (cf. ) may reduce susceptibility to oxidative metabolism, a common liability in sulfur-containing drugs.

生物活性

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings surrounding this compound.

The compound has the following chemical properties:

  • Molecular Formula: C19H17N3O3
  • Molecular Weight: 335.4 g/mol
  • CAS Number: 2097919-51-0

The biological activity of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is primarily attributed to its interaction with various molecular targets. The compound features both a benzofuran and a quinazoline moiety, which are known to bind to specific enzymes and receptors, potentially modulating their activity.

  • Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation: It can alter receptor function through interactions with binding sites.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa (Cervical Cancer)200
A549 (Lung Cancer)43.6
HCT 116 (Colorectal Cancer)10

These results suggest that the compound has selective antitumor activity, particularly in colorectal adenocarcinoma cells, indicating potential for further development in cancer therapies .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide may exhibit other biological activities such as:

  • Antimicrobial Properties: Potential efficacy against various microbial strains.
  • Anti-inflammatory Effects: Possible modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds with similar structures:

  • Study on Quinazoline Derivatives: Research on quinazoline-based compounds showed significant anticancer activity against several tumor cell lines, suggesting a structure–activity relationship that could extend to the benzofuran derivatives .
  • Mechanistic Insights: Investigations into the mechanism of action revealed that modifications on the benzofuran and quinazoline moieties could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with aldehydes/ketones under acidic or basic conditions.
  • Step 2 : Introduction of the dihydrobenzofuran moiety through alkylation or coupling reactions.
  • Step 3 : Acetamide linkage formation using N,N′-carbonyldiimidazole (CDI) or similar activating agents to couple intermediates .
    Key purification techniques include column chromatography and recrystallization, with reaction conditions (e.g., solvent choice, temperature) critical for yield optimization .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : For confirming hydrogen and carbon environments, particularly the dihydroquinazolinone and benzofuran moieties.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving complex stereochemistry in solid-state structures .

Q. How can preliminary bioactivity screening be designed for this compound?

  • In vitro assays : Test enzyme inhibition (e.g., kinase or protease assays) or receptor binding using fluorescence polarization or surface plasmon resonance.
  • Anticonvulsant models : Use PTZ-induced seizures in rodents to evaluate GABAergic activity, as seen in structurally related compounds .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

  • Reaction condition tuning : Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance intermediate stability.
  • Catalyst selection : Employ palladium-based catalysts for cross-coupling steps to reduce side reactions.
  • Real-time monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Isotopic labeling : Use deuterated analogs to distinguish overlapping signals.
  • Dynamic NMR experiments : Assess temperature-dependent shifts to identify conformational flexibility.
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts .

Q. How can structure-activity relationships (SAR) be explored for therapeutic potential?

  • Analog synthesis : Modify substituents on the benzofuran or quinazolinone rings to assess impact on bioactivity.
  • Molecular docking : Predict binding affinities to targets like GABA receptors or cyclooxygenase isoforms.
  • Pharmacokinetic studies : Evaluate metabolic stability using liver microsome assays and permeability via Caco-2 cell models .

Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?

  • Hydrolytic studies : Expose the compound to buffers at varying pH (2–12) and analyze degradation products via LC-MS.
  • Photostability tests : Use UV-Vis irradiation to simulate sunlight exposure and identify photooxidation by-products.
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae to model ecological risks .

Methodological Considerations

Q. How should researchers address low solubility in biological assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Nanoparticle encapsulation : Utilize liposomal carriers for targeted delivery .

Q. What protocols validate target engagement in mechanistic studies?

  • Cellular thermal shift assays (CETSA) : Confirm target protein binding by measuring thermal stabilization.
  • Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets and assess phenotypic rescue.
  • Biolayer interferometry : Quantify binding kinetics in real-time .

Q. How can metabolic pathways be elucidated to inform toxicity profiles?

  • Metabolite identification : Use high-resolution MS/MS to characterize phase I/II metabolites in hepatocyte incubations.
  • CYP enzyme profiling : Determine cytochrome P450 isoforms involved via inhibition assays.
  • Reactive intermediate screening : Trapping studies with glutathione to detect electrophilic species .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。